3-Bromo-N-cyclohexyl-5-nitrobenzamide chemical properties
3-Bromo-N-cyclohexyl-5-nitrobenzamide chemical properties
An In-depth Technical Guide to 3-Bromo-N-cyclohexyl-5-nitrobenzamide: Synthesis, Properties, and Applications
Introduction
3-Bromo-N-cyclohexyl-5-nitrobenzamide is a substituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Its molecular architecture, featuring a trifunctionalized benzene ring, offers multiple avenues for chemical modification, making it a valuable building block for drug discovery, agrochemical development, and materials science. The structure incorporates a bromine atom, a nitro group, and an N-cyclohexyl amide moiety. The interplay of the electron-withdrawing nitro group and the reactive bromine atom, combined with the lipophilic cyclohexyl group, provides a unique combination of chemical properties that can be strategically exploited to generate diverse and complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The core structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide is built upon a benzamide scaffold. The key substituents are a bromine atom and a nitro group at the meta-positions relative to the amide functionality. This substitution pattern significantly influences the electronic properties and reactivity of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 3-bromo-N-cyclohexyl-5-nitrobenzamide | N/A |
| CAS Number | 941294-22-0 | [1] |
| Molecular Formula | C₁₃H₁₅BrN₂O₃ | Inferred |
| Molecular Weight | 327.18 g/mol | Inferred |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane, Tetrahydrofuran, Ethyl Acetate. Sparingly soluble in water. | Inferred |
Synthesis and Mechanistic Insights
The most direct and common method for synthesizing 3-Bromo-N-cyclohexyl-5-nitrobenzamide is through the nucleophilic acyl substitution reaction between a reactive derivative of 3-bromo-5-nitrobenzoic acid and cyclohexylamine. This two-step process is efficient and relies on well-established chemical transformations.
Step 1: Activation of 3-Bromo-5-nitrobenzoic Acid
The synthesis begins with the conversion of 3-bromo-5-nitrobenzoic acid into a more reactive acyl halide, typically the acyl chloride. The carboxylic acid itself is not sufficiently electrophilic to react readily with the amine. The use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is standard practice.
Causality of Experimental Choice: Thionyl chloride is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction by forming the reactive Vilsmeier reagent in situ.[2]
Step 2: Amide Bond Formation
The resulting 3-bromo-5-nitrobenzoyl chloride is a highly electrophilic species. It readily reacts with the primary amine, cyclohexylamine, which acts as a nucleophile. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.[3]
Causality of Experimental Choice: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. This base serves to neutralize the HCl generated during the reaction, preventing the protonation of the cyclohexylamine starting material, which would render it non-nucleophilic and halt the reaction.[4] The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to avoid unwanted side reactions with the highly reactive acyl chloride.
Overall Synthetic Workflow
Caption: Synthetic workflow for 3-Bromo-N-cyclohexyl-5-nitrobenzamide.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Acyl Chloride Formation:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).
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Add thionyl chloride (3.0-5.0 eq) and a catalytic amount of DMF (2-3 drops).[2]
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Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride, often a solid, can be used directly in the next step.[5]
-
-
Amide Synthesis:
-
Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain pure 3-Bromo-N-cyclohexyl-5-nitrobenzamide.
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Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-Bromo-N-cyclohexyl-5-nitrobenzamide stems from the distinct reactivity of its three primary functional regions: the bromine atom, the nitro group, and the amide linkage.
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Bromine Atom (Aryl Halide): The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents.[6]
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.
-
-
Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile functional handle.
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Reduction to Amine: The most common transformation is its reduction to an aniline derivative using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[6] This newly formed amino group can then undergo a host of reactions, including diazotization, acylation, or sulfonylation, providing a secondary point for diversification.
-
Nucleophilic Aromatic Substitution (SₙAr): While the bromine is not ideally positioned for SₙAr activation by the nitro group, under forcing conditions, it might be displaced by potent nucleophiles.
-
-
Amide Bond: The N-cyclohexylbenzamide group is generally robust. The amide bond is resistant to cleavage under mild conditions but can be hydrolyzed under strong acidic or basic conditions with heating. The N-H proton can be deprotonated with a strong base if further substitution on the nitrogen is desired.
Caption: Key derivatization pathways for 3-Bromo-N-cyclohexyl-5-nitrobenzamide.
Analytical and Spectroscopic Characterization
A robust analytical workflow is essential to confirm the identity and purity of synthesized 3-Bromo-N-cyclohexyl-5-nitrobenzamide.
Protocol for Structural Characterization
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Sample Preparation: Prepare a dilute solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) for MS analysis.
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
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Expected ¹H NMR signals: Look for distinct signals for the three aromatic protons in the 7.5-8.5 ppm region, characterized by meta-coupling. The N-H proton of the amide will appear as a broad singlet or a doublet (coupling to the adjacent C-H), typically downfield. The cyclohexyl protons will appear in the aliphatic region (1.0-4.0 ppm).
-
Expected ¹³C NMR signals: Expect signals for the carbonyl carbon (~165 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the cyclohexyl ring (25-55 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Identify characteristic absorption bands: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aliphatic C-H stretch (2850-2950 cm⁻¹), amide C=O stretch (Amide I band, ~1640-1680 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight. The mass spectrum should show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is the isotopic signature for a molecule containing one bromine atom.
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Safety and Handling
Given the presence of nitro and bromo functionalities, 3-Bromo-N-cyclohexyl-5-nitrobenzamide and its precursors should be handled with care.
-
Hazard Identification: The starting material, 3-bromo-5-nitrobenzoic acid, is known to cause skin and serious eye irritation.[7] Structurally similar compounds are often harmful if swallowed and may cause respiratory irritation.[8][9] It is prudent to assume the final product carries similar hazards.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications and Future Directions
The true value of 3-Bromo-N-cyclohexyl-5-nitrobenzamide lies in its role as a molecular scaffold. N-substituted benzamides are a well-represented class of compounds in medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[10][11]
-
Pharmaceutical Research: The ability to perform sequential, site-selective modifications at the bromine and nitro positions allows for the construction of combinatorial libraries for high-throughput screening. For example, reduction of the nitro group followed by acylation, and a subsequent Suzuki coupling at the bromo position, can rapidly generate a large number of structurally diverse molecules for structure-activity relationship (SAR) studies.[12]
-
Agrochemicals: The nitroaromatic and amide moieties are present in various herbicides and pesticides.[13] This compound could serve as a precursor for novel crop protection agents.
-
Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or other materials to tune their electronic or physical properties.
Future research will likely focus on exploring the diverse chemical space accessible from this intermediate. Its strategic functionalization could lead to the discovery of novel bioactive molecules with therapeutic potential or advanced materials with unique properties.
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